5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one
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Description
Scientific Research Applications
Synthesis and Anti-Coronavirus Activity
- A series of 1-thia-4-azaspiro[4.5]decan-3-ones, including derivatives of the mentioned compound, were synthesized and evaluated against human coronavirus and influenza virus. Specifically, compounds with various substitutions at C-2 and C-8 demonstrated inhibition of human coronavirus 229E replication. This highlights the potential of these compounds in antiviral drug development, especially against coronaviruses (Apaydın et al., 2019).
Antimicrobial Activity
- Spirothiazolopyranopyrazoles, spirothiazolodihydropyridinopyrazole derivatives, and spirothiazolothiopyranopyrazoles synthesized from 1-thia-4-azaspiro[4.5]decan-3-ones showed promising antimicrobial activities. These findings suggest the utility of these compounds in developing new antimicrobial agents (Al-Ahmadi, 1997).
Novel Spirothiazolidinone Derivatives: Antiviral Evaluation
- New N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and exhibited strong activity against influenza A/H3N2 virus. This study underscores the potential of spirothiazolidinone scaffolds in creating new classes of antiviral molecules (Apaydın et al., 2020).
Antihypertensive Activity
- A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were prepared for screening as antihypertensive agents. Some derivatives showed promising activity, indicating potential applications in the treatment of hypertension (Caroon et al., 1981).
Anticancer Activity
- Derivatives of 1-thia-azaspiro[4.5]decane, including thiazolopyrimidine and 1,3,4-thiadiazole compounds, were synthesized and exhibited moderate to high inhibition activities against various cancer cell lines, suggesting their potential in cancer treatment (Flefel et al., 2017).
Analgesic Activity of Spiro Heterocycles
- Spiro heterocycles, including 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, exhibited significant analgesic activity in various assays. This suggests their potential in developing new analgesic drugs (Cohen et al., 1978).
Properties
IUPAC Name |
5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c17-13-15-11-9-10(1-2-12(11)21-13)23(18,19)16-5-3-14(4-6-16)20-7-8-22-14/h1-2,9H,3-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLHPKPVBEKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.